molecular formula C8H12N4O B2481776 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1488749-65-0

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2481776
CAS No.: 1488749-65-0
M. Wt: 180.211
InChI Key: GUSQVGPWDBZYAW-UHFFFAOYSA-N
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Description

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with 1,3-diketones can form pyrazole intermediates, which are then further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-cyclopropyl-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and influences its interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-N-cyclopropyl-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-4-6(9)7(11-12)8(13)10-5-2-3-5/h4-5H,2-3,9H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSQVGPWDBZYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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